2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide

Drug Metabolism Pharmacokinetics Bioreduction

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide, referred to as Tamoxifen N-oxide (TNO), is a tertiary amine oxide metabolite of the antiestrogen drug tamoxifen. Formed primarily via flavin-containing monooxygenases (FMO1/3), TNO is characterized by its capacity for facile enzymatic reduction back to tamoxifen by cytochrome P450 enzymes, establishing a redox cycle distinct from irreversible metabolic transformations.

Molecular Formula C26H29NO2
Molecular Weight 387.5 g/mol
Cat. No. B13907501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide
Molecular FormulaC26H29NO2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3
InChIInChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25+
InChIKeyYAASNACECBQAFW-OCEACIFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tamoxifen N-Oxide (CAS 75504-34-6) for Metabolism and Drug Interaction Studies


2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide, referred to as Tamoxifen N-oxide (TNO), is a tertiary amine oxide metabolite of the antiestrogen drug tamoxifen [1]. Formed primarily via flavin-containing monooxygenases (FMO1/3), TNO is characterized by its capacity for facile enzymatic reduction back to tamoxifen by cytochrome P450 enzymes, establishing a redox cycle distinct from irreversible metabolic transformations [2]. As a reference standard, TNO is essential for analytical method development, pharmacokinetic modeling, and toxicological assessment of tamoxifen therapy, where accurate quantification of this circulating metabolite is clinically required.

Why Tamoxifen N-Oxide Cannot Be Substituted by Other Tamoxifen Metabolites in Analytical and Metabolic Assays


Tamoxifen metabolism yields multiple structurally similar products, but these are not functionally interchangeable. Unlike active antiestrogenic metabolites such as 4-hydroxytamoxifen (4-OHTAM) and endoxifen, TNO has minimal estrogen receptor affinity and a distinct enzymatic formation pathway (FMO-mediated vs. P450-mediated) [1]. Its unique redox reversibility to the parent drug also means it acts as a circulating reservoir, a property absent in other metabolites. Consequently, substituting TNO with 4-OHTAM or N-desmethyltamoxifen in pharmacokinetic studies will confound metabolite quantification and misrepresent the metabolic clearance of tamoxifen, as highlighted by the differential inhibitory profiles on key sulfotransferase enzymes [2].

Quantitative Differentiation of Tamoxifen N-Oxide Against Major Metabolites and Analogs


Unique Redox Cycling: Tamoxifen N-Oxide as a Reversible Storage Form

Tamoxifen N-oxide is distinct from irreversible phase I metabolites in its capacity to undergo rapid, enzyme-mediated reduction back to the pharmacologically active parent drug tamoxifen. In human liver microsomes fortified with NADPH, TNO was reduced to tamoxifen by multiple P450 enzymes, with CYP2A6, CYP1A1, and CYP3A4 producing the greatest effect [1]. This reduction was linear as a function of P450 concentration, demonstrating a catalytic turnover not observed for the irreversible 4-hydroxylation or N-demethylation pathways [1]. In contrast, 4-hydroxytamoxifen and endoxifen cannot revert to tamoxifen, making TNO the only metabolite capable of serving as a systemic depot for the parent drug.

Drug Metabolism Pharmacokinetics Bioreduction

Differential Inhibition of Human Hydroxysteroid Sulfotransferase (hSULT2A1) Compared to Endoxifen

Tamoxifen N-oxide is a weak inhibitor of human hydroxysteroid sulfotransferase 2A1 (hSULT2A1), with a Ki of 9.1 µM using dehydroepiandrosterone (DHEA) as substrate and 16.9 µM using pregnenolone (PREG), demonstrating substrate-dependent inhibition [1]. In sharp contrast, the active metabolite endoxifen is a potent inhibitor of hSULT2A1 with Ki values of 2.8 µM (DHEA) and 3.5 µM (PREG), representing approximately 3- to 5-fold greater potency than TNO [1]. This quantitative difference means TNO does not significantly interfere with sulfotransferase-mediated pathways at clinically relevant concentrations, unlike endoxifen, which can alter estrogen sulfation.

Sulfation Metabolite Interaction Enzyme Inhibition

Weak Inhibition of Estrogen Sulfotransferase (hSULT1E1) Versus Potent Inhibition by Endoxifen/4-OHTAM

In a study comparing major tamoxifen metabolites, tamoxifen N-oxide (TAM-NO) was found to be a weak inhibitor of human estrogen sulfotransferase hSULT1E1, with Ki values ranging from 10 µM to 38 µM [1]. This is over 1,000-fold higher than the 8.1 nM Km of the physiological substrate estradiol, indicating negligible interference with estrogen sulfation. By comparison, endoxifen and 4-OHTAM were found to be significant inhibitors of the related hSULT1A1*1 isoform, with IC50 values of 9.9 µM and 1.6 µM respectively, near the substrate Km of 1.5 µM [1]. This stark contrast in inhibitory potency means TNO is a metabolically silent bystander with respect to estrogen deactivation pathways, whereas endoxifen and 4-OHTAM are active modulators.

Estrogen Metabolism Sulfotransferase Metabolite Selectivity

Exclusive FMO-Dependent Formation Distinguishing It from All Cytochrome P450-Derived Metabolites

Tamoxifen N-oxide formation is exclusively catalyzed by flavin-containing monooxygenases (FMOs), a characteristic that distinguishes it from the primary P450-driven metabolic routes of 4-hydroxylation and N-demethylation [1]. Purified mouse liver microsomal FMO converted tamoxifen exclusively to the N-oxide, whereas antibodies to NADPH-P450 reductase blocked N-demethylation and 4-hydroxylation but had no effect on N-oxide formation [1]. This unique enzymatic fingerprint means that TNO production serves as a selective probe for FMO activity in vitro and in vivo, a feature not shared by 4-hydroxytamoxifen, endoxifen, or N-desmethyltamoxifen, which are all P450-dependent.

Enzymology Metabolic Pathway Flavin Monooxygenase

Accelerated Metabolic Formation Rate to TNO in Rat vs. Human Microsomes

Interspecies comparisons have shown that tamoxifen N-oxide is formed at a 2- to 5-fold faster rate in rat liver microsomes compared to human liver microsomes, along with α-hydroxytamoxifen and 4-hydroxytamoxifen [1]. This pronounced species difference has critical implications for preclinical toxicological studies, as the relative contribution of TNO to the circulating metabolite pool varies significantly between rodents and humans. In contrast, the N-desmethylation pathway shows less dramatic species divergence, making TNO a key discriminant in cross-species metabolic phenotyping [2].

Species-Specific Metabolism Toxicology Preclinical Models

Differential Tissue Distribution and Tumor Penetration vs. Active Metabolites

Tissue distribution studies in breast cancer patients revealed a critical distinction: tamoxifen and its active metabolites (4-OHTAM, endoxifen) achieve tumor concentrations 5- to 10-fold higher than their serum levels, while tamoxifen-N-oxide is the notable exception, with tumor tissue levels not enriched to the same extent [1]. In MCF-7 xenograft models, the tumor-to-serum ratio for TNO was substantially lower than for 4-hydroxytamoxifen and N-desmethyltamoxifen, indicating that TNO does not preferentially accumulate in tumor tissue. This differential distribution is significant when measuring intratumoral drug exposure, as high TNO levels in the systemic circulation do not proportionally reflect tumor penetration.

Tissue Distribution Breast Cancer Pharmacokinetics

Optimal Use Cases for Tamoxifen N-Oxide in Analytical and Investigative Workflows


LC-MS/MS Method Development for Comprehensive Tamoxifen Metabolite Profiling

Tamoxifen N-oxide is an essential reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that simultaneously quantify tamoxifen and its phase I metabolites in plasma or tissue. Its unique chromatographic retention time and mass transition (m/z 387.5 → 58 or 72) distinguish it from the isomeric endoxifen and 4-OHTAM metabolites, which share similar molecular weights. Inclusion of TNO as a separate calibration standard is required to meet FDA guidelines for metabolite bioanalysis, as the redox cycling between TNO and tamoxifen can affect measured concentrations if not independently quantified [1].

Flavin-Containing Monooxygenase (FMO) Activity Screening in Drug-Drug Interaction Studies

Because TNO formation is exclusively FMO-dependent, it serves as a selective probe substrate for measuring FMO1 and FMO3 activity in hepatic and extrahepatic tissues. In drug-drug interaction (DDI) screening, incubating test compounds with tamoxifen and monitoring TNO production relative to vehicle controls provides a specific readout of FMO modulation. This assay is not achievable with other tamoxifen metabolites, which are formed via multiple P450 isoforms and cannot parse out FMO contribution [1]. Pharmaceutical development programs evaluating FMO involvement in candidate drug clearance benefit from using TNO as this selective endpoint [2].

Stability Testing of Tamoxifen Formulations for Regulatory Submission

Tamoxifen N-oxide is a potential degradation product and process impurity that must be monitored during forced degradation studies and long-term stability evaluations of tamoxifen citrate drug product. The European Pharmacopoeia lists the (E)-isomer (Tamoxifen EP Impurity A) as a related substance, but the N-oxide form represents a distinct oxidative degradation pathway under ambient storage conditions. Quantification of TNO as a degradation marker, using a characterized reference standard, is necessary for meeting ICH Q3B impurity thresholds in generic drug applications and proving pharmaceutical equivalence with the originator product [1].

Mechanistic Toxicology Studies of Tamoxifen-Induced Genotoxicity

Tamoxifen N-oxide and its α-hydroxy derivative are directly involved in DNA adduct formation in rat hepatocytes, and their adduct patterns are distinct from those of tamoxifen and α-hydroxytamoxifen, indicating that the N-oxygen is lost prior to DNA binding [1]. Therefore, TNO must be separately examined in genotoxicity assays to understand the full scope of tamoxifen-related DNA damage, as substituting TNO with other metabolites will miss the specific alkylation pathways and resulting mutational signatures attributable to the N-oxide metabolite [2].

Quote Request

Request a Quote for 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.